

Preparing SSR504734 Solutions for Injection: Application Notes and Protocols

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Compound of Interest		
Compound Name:	SSR504734	
Cat. No.:	B1681116	Get Quote

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Introduction

SSR504734 is a selective and reversible inhibitor of the glycine transporter 1 (GlyT1). By blocking GlyT1, SSR504734 increases the extracellular concentration of glycine, which acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors.[1][2][3][4][5][6][7] This potentiation of NMDA receptor-mediated neurotransmission makes SSR504734 a valuable tool for research in various neurological and psychiatric disorders, including schizophrenia.[1][2][3] Proper preparation of SSR504734 solutions is critical for ensuring accurate dosing and obtaining reliable results in preclinical studies. These application notes provide detailed protocols for the preparation of SSR504734 solutions for in vivo injection.

Data Presentation

Table 1: Physicochemical Properties and Solubility of SSR504734



Property	Value	Source
Molecular Weight	433.29 g/mol	MedChemExpress
Appearance	White to off-white solid	MedChemExpress
Solubility		
DMSO	100 mg/mL (230.79 mM)	MedChemExpress
In various vehicles	≥ 2.5 mg/mL	[8]

Table 2: Recommended Vehicles for SSR504734

Injection Solutions

Vehicle Composition	Resulting Solution	Recommended Use	Source
10% DMSO, 40% PEG300, 5% Tween- 80, 45% Saline	Suspended solution	Oral and intraperitoneal injection	[8]
10% DMSO, 90% (20% SBE-β-CD in Saline)	Clear solution	Intraperitoneal injection	[8]
10% DMSO, 90% Corn Oil	Clear solution	Oral and intraperitoneal injection	[8]
Saline	Solution	Intraperitoneal injection	[4][9]

Table 3: Reported In Vivo Dosages of SSR504734

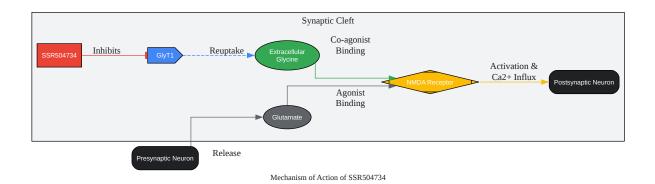


Animal Model	Dosage Range (mg/kg)	Administration Route	Reference
Rats	3 - 10 mg/kg	Intraperitoneal (IP)	[3]
Mice	10 - 30 mg/kg	Intraperitoneal (IP)	[2]
Rats	1 - 100 mg/kg	Intraperitoneal (IP) and Oral (p.o.)	MedChemExpress

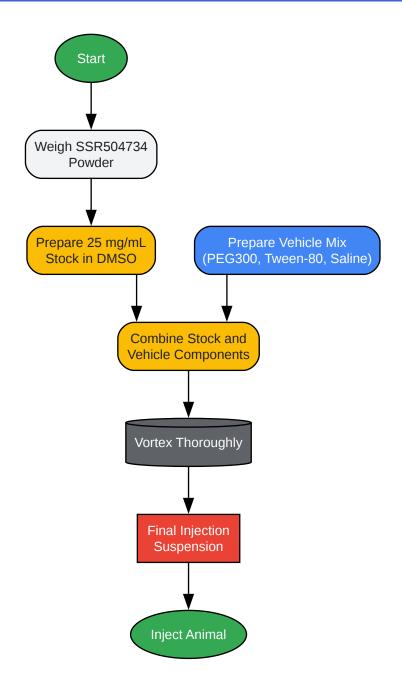
Signaling Pathway of SSR504734

SSR504734's mechanism of action involves the inhibition of the GlyT1 transporter, which is responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons and surrounding glial cells.[1] This inhibition leads to an accumulation of extracellular glycine. Glycine acts as a mandatory co-agonist for the activation of NMDA receptors by glutamate.[1] [4] By increasing the availability of glycine, SSR504734 potentiates NMDA receptor activity, thereby enhancing glutamatergic neurotransmission.[2][3]









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